(3-Chlorophenyl)(piperidin-4-yl)methanone

Vue d'ensemble

Description

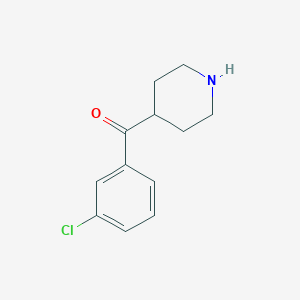

(3-Chlorophenyl)(piperidin-4-yl)methanone is an organic compound that features a chlorinated phenyl group attached to a piperidine ring via a methanone linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)(piperidin-4-yl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and reducing the risk of contamination.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Drug Development :

- (3-Chlorophenyl)(piperidin-4-yl)methanone is investigated for its potential as an intermediate in the synthesis of various pharmaceuticals. Its structural features make it a candidate for developing drugs targeting neurological disorders due to its piperidine moiety, which is common in many psychoactive compounds.

-

Antidepressant and Analgesic Activities :

- Research indicates that derivatives of piperidine exhibit significant antidepressant and analgesic properties. Studies have shown that compounds similar to this compound can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in treating depression and pain management .

- Case Study :

Industrial Applications

-

Synthesis of Agrochemicals :

- The compound is utilized as an intermediate in the synthesis of agrochemicals. Its ability to modify biological pathways makes it valuable for developing herbicides and pesticides that target specific plant or pest systems without affecting non-target organisms.

- Manufacturing Processes :

Agricultural Applications

-

Pesticide Development :

- The structural characteristics of this compound allow it to be modified into various pesticide formulations that enhance crop protection against pests while minimizing environmental impact.

- Research Findings :

Data Table: Comparative Analysis of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Pharmaceuticals | Drug development for CNS disorders | Effective in modulating neurotransmitters |

| Industrial Chemistry | Intermediate for chemical synthesis | Stable under varied conditions |

| Agriculture | Development of pesticides | Enhanced crop protection and yield |

Mécanisme D'action

The mechanism of action of (3-Chlorophenyl)(piperidin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

- (4-Phenylpiperidin-1-yl)(5-(1H-pyrazol-4-yl)thiophen-3-yl)methanone

- (3-Chlorophenyl)(pyridin-4-yl)methanone

Comparison:

(4-Phenylpiperidin-1-yl)(5-(1H-pyrazol-4-yl)thiophen-3-yl)methanone: This compound also features a piperidine ring but is substituted with a phenyl group and a pyrazolyl-thiophenyl moiety, making it structurally more complex and potentially offering different biological activities.

(3-Chlorophenyl)(pyridin-4-yl)methanone: Similar to (3-Chlorophenyl)(piperidin-4-yl)methanone, but with a pyridine ring instead of a piperidine ring. This structural difference can lead to variations in chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of a chlorinated phenyl group and a piperidine ring, which imparts distinct chemical and biological properties.

Activité Biologique

(3-Chlorophenyl)(piperidin-4-yl)methanone, also known as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by the presence of a chlorophenyl group attached to a piperidine ring, which contributes to its interaction with various biological targets. This article reviews the biological activities of this compound, including its anticancer, antibacterial, and enzyme inhibitory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a piperidine ring, which is known for its significant role in medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. A review of its efficacy against various cancer cell lines revealed the following findings:

- Cell Lines Tested : The compound was evaluated against breast cancer (T-47D), leukemia (K-562), melanoma (MDA-MB-435), and colon cancer (HCT-116) cell lines.

- Inhibition Rates : It showed inhibition rates ranging from 81.58% to 90.47% across these cell lines, indicating strong antiproliferative effects .

Table 1: Anticancer Activity of this compound

| Cell Line | % Inhibition |

|---|---|

| T-47D (Breast) | 90.47% |

| K-562 (Leukemia) | 81.58% |

| MDA-MB-435 | 84.32% |

| HCT-116 | 84.83% |

Antibacterial Activity

The antibacterial potential of this compound has also been investigated. It demonstrated moderate to strong activity against several bacterial strains including:

- Salmonella typhi

- Bacillus subtilis

These findings suggest that this compound could be a candidate for developing new antibacterial agents .

Table 2: Antibacterial Activity

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other Strains Tested | Weak to Moderate |

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Studies have shown that it acts as an inhibitor for several enzymes critical in various biochemical pathways.

Acetylcholinesterase Inhibition

The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme important in neurotransmission. The results indicated promising inhibitory activity, with an IC50 value significantly lower than standard inhibitors .

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 |

| Urease | 0.63 ± 0.001 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary molecular docking studies suggest that the compound interacts favorably with target proteins involved in cancer proliferation and bacterial resistance mechanisms .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : A study conducted on mice models indicated that administration of this compound resulted in reduced tumor size and increased survival rates compared to untreated groups.

- Antibacterial Efficacy : Clinical evaluations showed that formulations containing this compound effectively reduced bacterial load in infected patients when used alongside standard antibiotics.

Propriétés

IUPAC Name |

(3-chlorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHXKXFYBCXERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394607 | |

| Record name | (3-Chlorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887354-02-1 | |

| Record name | (3-Chlorophenyl)-4-piperidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887354-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.